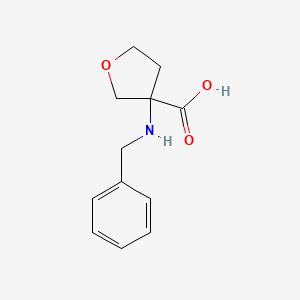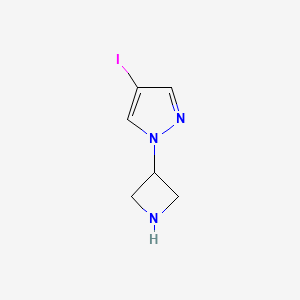
1-(azetidin-3-yl)-4-iodo-1H-pyrazole
説明
Azetidine is a basic heterocyclic organic compound consisting of a four-membered ring with three carbon atoms and one nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Iodine is often used in organic chemistry as a substituent to create more complex molecules .
Molecular Structure Analysis
The molecular structure of a compound similar to “1-(azetidin-3-yl)-4-iodo-1H-pyrazole”, namely “1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride”, has been reported . The InChI code for this compound is "1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H" .
科学的研究の応用
Overview of Pyrazole Derivatives
Pyrazole derivatives, including "1-(azetidin-3-yl)-4-iodo-1H-pyrazole", have attracted considerable interest in medicinal chemistry due to their diverse pharmacological activities. These compounds are known for their role as core structures in various bioactive molecules, offering therapeutic benefits across a wide range of applications. The following sections summarize key research findings related to the scientific applications of such compounds, excluding specifics on drug use, dosage, and side effects.
Antimicrobial and Anticancer Applications
Pyrazole derivatives have demonstrated significant antimicrobial and anticancer properties. The synthetic approaches for methyl-substituted pyrazoles, among others, have been explored extensively, highlighting their potential in treating various bacterial and fungal infections, as well as their application in anticancer therapy. The structural versatility of pyrazole scaffolds allows for the synthesis of compounds with high efficacy and reduced microbial resistance, making them valuable in developing new antimicrobial and anticancer agents (Sharma et al., 2021).
Neurodegenerative Disorders
Pyrazoline-containing compounds, closely related to pyrazoles, have shown promise in treating neurodegenerative disorders. These compounds exhibit neuroprotective properties, offering potential therapeutic options for diseases such as Alzheimer's and Parkinson's. The research highlights the importance of pyrazolines in managing neurodegenerative diseases through mechanisms involving inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, providing a foundation for developing new drugs targeting these pathways (Ahsan et al., 2022).
Anti-inflammatory and Analgesic Effects
Research into pyrazoles has also underscored their anti-inflammatory and analgesic effects. These compounds have been identified as promising scaffolds for the synthesis of new pharmaceutical agents that could offer relief from inflammation and pain. The exploration of pyrazole analogs in this context is crucial for understanding their mechanism of action and for the development of safer, more effective treatments (Ganguly & Jacob, 2017).
Agricultural Applications
Beyond medicinal chemistry, pyrazole derivatives have found applications in agriculture as potential herbicides and insecticides. Their biological activity against a range of pests supports the development of new agrochemicals that could enhance crop protection strategies. This area of research is vital for addressing food security challenges by providing more effective and sustainable pest management solutions (Ardiansah, 2018).
特性
IUPAC Name |
1-(azetidin-3-yl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNSIZUCUXMCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-4-iodo-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)
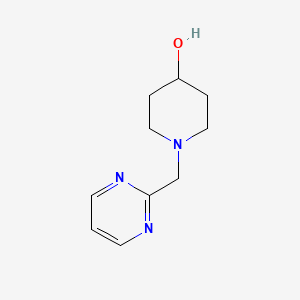
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
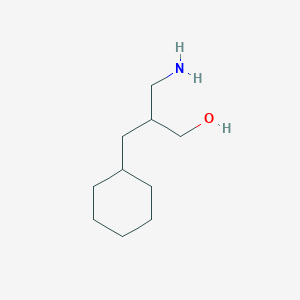
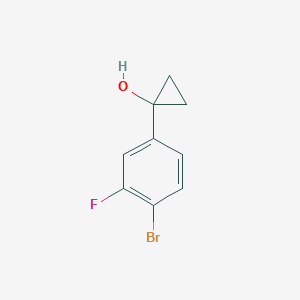
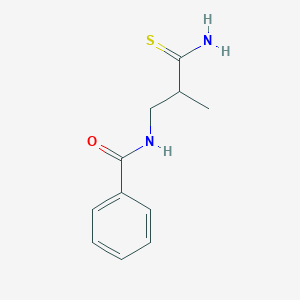



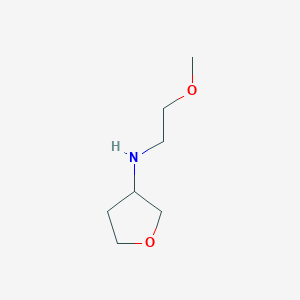
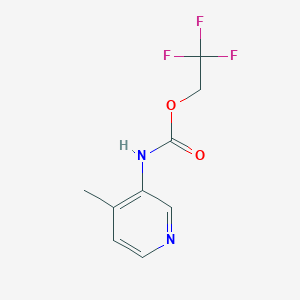
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)
